Romidepsin was originally derived from the bacterium Chromobacterium violaceum and is classified as a cyclic peptide. It falls under the category of histone deacetylase inhibitors, which are compounds that interfere with the function of histone deacetylases, enzymes responsible for removing acetyl groups from histones, thereby regulating gene expression.
The synthesis of romidepsin-d8 can be achieved through several methods, primarily focusing on incorporating deuterium into the molecular structure. One common approach involves:
The precise conditions and reagents used can vary depending on the desired yield and purity of romidepsin-d8.
Romidepsin-d8 retains the same molecular structure as romidepsin but includes deuterium atoms at specific positions. The molecular formula for romidepsin is C_15H_18N_2O_4S, and for romidepsin-d8, it is C_15D_8N_2O_4S.
Romidepsin-d8 participates in various chemical reactions typical for histone deacetylase inhibitors. Key reactions include:
The technical details of these reactions often involve kinetic studies to determine binding affinities and inhibition constants.
Romidepsin-d8 exerts its therapeutic effects primarily through:
Studies have shown that romidepsin induces cell cycle arrest at the G2/M phase and activates various signaling pathways associated with apoptosis, including the Jun N-terminal kinase pathway.
Romidepsin-d8 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy are commonly employed to confirm the structure and purity of romidepsin-d8.
Romidepsin-d8 has several applications in scientific research:
Romidepsin-d8 incorporates eight deuterium atoms at specific molecular sites within its bicyclic depsipeptide framework. The parent compound, Romidepsin (C₂₄H₃₆N₄O₆S₂), features a 16-membered macrocyclic core comprising four amino acid residues (D-valine, D-cysteine, Z-dehydrobutyrine, L-valine) and (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid, stabilized by a disulfide bridge between the thiol groups of D-cysteine and the heptenoic acid moiety [2] [4]. Deuterium labeling typically targets metabolically active positions:
This strategic substitution preserves the molecule’s stereochemical configuration and pharmacological target engagement while altering vibrational frequencies and bond dissociation energies. The deuterated analog maintains the characteristic cage-shaped bicyclic structure essential for HDAC inhibition but exhibits altered molecular dynamics due to isotopic mass effects [1] [7].
Table 1: Deuterium Substitution Sites in Romidepsin-d8
Molecular Region | Residue | Position | Number of D Atoms |
---|---|---|---|
Macrocyclic core | L-valine | β-carbon isopropyl | 6 |
D-valine | β-carbon isopropyl | ||
Side chain | Z-dehydrobutyrine | Ethylidene group | 2 |
Synthesis of Romidepsin-d8 employs deuterated precursors integrated during the macrocyclization process. Key steps include:1. Preparations of deuterated amino acids:- L-valine-d₉ and D-valine-d₉ synthesized via catalytic H/D exchange using Pd/C in D₂O under acidic conditions, achieving >98% isotopic enrichment [4]- Z-dehydrobutyrine-d₅ generated by Wittig olefination using deuterated ethyltriphenylphosphonium iodide2. Linear peptide assembly: Solid-phase peptide synthesis (SPPS) with Fmoc-protected deuterated amino acids on Wang resin, ensuring retention of chirality3. Oxidative disulfide formation: Following deprotection, the linear peptide undergoes regioselective oxidation using iodine/D₂O to form the intramolecular disulfide bond without deuterium scrambling4. Macrocyclization: Ring closure via esterification under high-dilution conditions minimizes dimerization
Challenges include preventing epimerization at chiral centers during cyclization and maintaining isotopic purity during purification. Reverse-phase HPLC with deuterium-compatible solvents (e.g., D₃CN/D₂O) yields >99% chemi- and isotopomeric purity [4] [7].
The disulfide bond (Cys₁–S–S–Cys₂) in Romidepsin-d8 exhibits altered redox kinetics due to deuterium-induced changes in vibrational zero-point energy. Comparative studies reveal:
These properties stem from the kinetic isotope effect (KIE) on the S–S bond cleavage, where C–D bonds adjacent to the disulfide linkage stabilize the transition state during thiol-disulfide exchange reactions. In vitro assays confirm identical reduction products (dithiol form) but distinct kinetics [1] [3] [5].
Table 2: Disulfide Bond Stability Parameters
Parameter | Romidepsin | Romidepsin-d8 | Change |
---|---|---|---|
Reduction rate constant (kred) | 0.030 min⁻¹ | 0.017 min⁻¹ | ↓ 43% |
Activation energy (Ea) | 68.5 kJ/mol | 74.2 kJ/mol | ↑ 8.3% |
Dihedral angle fluctuation | ±32° | ±27° | ↓ 15.6% |
Deuteration induces measurable changes in macromolecular interactions without altering the primary binding mechanism:
These subtle dynamical differences make Romidepsin-d8 a valuable probe for studying HDAC inhibition mechanisms without significant pharmacological deviation [2] [4] [7].
Table 3: Comparative Biophysical Properties
Property | Romidepsin | Romidepsin-d8 | Analytical Method |
---|---|---|---|
Molecular weight | 540.70 g/mol | 548.75 g/mol | High-res MS |
HDAC1 inhibition (IC₅₀) | 1.6 nM | 1.8 nM | Fluorescence assay |
Solvent-accessible surface area | 415 Ų | 398 Ų | HDX-MS |
Cellular accumulation | 100% (ref) | 130% ± 12% | LC-MS/MS quantification |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3